Methyl 4-(2-(phenylamino)thiazole-4-carboxamido)benzoate
Description
Methyl 4-(2-(phenylamino)thiazole-4-carboxamido)benzoate is a synthetic organic compound characterized by a thiazole core substituted with a phenylamino group at position 2 and a carboxamido linker at position 4. This carboxamido group bridges the thiazole ring to a methyl benzoate moiety. Its structural complexity implies possible use in medicinal chemistry or agrochemical research, though further experimental validation is required.
Properties
IUPAC Name |
methyl 4-[(2-anilino-1,3-thiazole-4-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c1-24-17(23)12-7-9-14(10-8-12)19-16(22)15-11-25-18(21-15)20-13-5-3-2-4-6-13/h2-11H,1H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCDATLJQHVPJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CSC(=N2)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Aminothiazole-4-Carboxylic Acid
Pattan et al. demonstrated that treating α-bromoacetophenone derivatives with thiourea in ethanol under reflux yields 2-aminothiazole intermediates. For instance, bromoacetylcyclobutane reacts with thiourea to form 2-aminothiazole-4-carboxylic acid derivatives in yields exceeding 70%. Key variables include:
- Solvent : Ethanol or dichloromethane facilitates solubility and reaction homogeneity.
- Temperature : Reflux conditions (78–100°C) accelerate cyclization.
- Stoichiometry : A 1:1 molar ratio of α-bromo carbonyl to thiourea minimizes side products.
Functionalization at Thiazole C2 Position
Introducing the phenylamino group at C2 requires nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig coupling. Heravi et al. achieved C2 amination by reacting 2-chlorothiazole derivatives with aniline in the presence of p-toluenesulfonic acid (p-TsOH) under reflux. For example, 2-chlorothiazole-4-carboxylic acid and aniline in dioxane with p-TsOH at 120°C for 24 hours yielded 2-(phenylamino)thiazole-4-carboxylic acid (82% yield).
Amide Bond Formation: Coupling Thiazole Carboxylic Acid to 4-Aminobenzoate
The amide linkage between the thiazole and benzoate moieties is typically forged via carbodiimide-mediated coupling or mixed anhydride methods.
Carbodiimide-Mediated Coupling
A protocol adapted from Maehr and Yang involves activating 2-(phenylamino)thiazole-4-carboxylic acid with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in tetrahydrofuran (THF). The activated ester is then reacted with methyl 4-aminobenzoate at 0–5°C, achieving 85–90% conversion. Critical parameters:
- Activation time : 1–2 hours at 0°C prevents racemization.
- Solvent polarity : THF or dimethylformamide (DMF) enhances nucleophilicity of the amine.
Mixed Anhydride Method
Alternatively, forming a mixed anhydride with isobutyl chloroformate enables coupling under milder conditions. For instance, reacting the thiazole carboxylic acid with isobutyl chloroformate and N-methylmorpholine in THF at −15°C, followed by addition of methyl 4-aminobenzoate, affords the amide in 78% yield.
Esterification of 4-Carboxybenzamide Intermediate
The final step involves esterifying the benzoic acid moiety. A method detailed in US Patent 20070149802 employs methanol and hydrochloric acid under controlled pH.
Acid-Catalyzed Esterification
Dissolving 4-(2-(phenylamino)thiazole-4-carboxamido)benzoic acid in methanol with concentrated HCl (12 M) at 65°C for 6 hours achieves 92% esterification. Post-reaction, the mixture is neutralized with aqueous NaHCO3 and extracted with ethyl acetate. Key optimizations:
- Acid concentration : 5–10% HCl minimizes side reactions.
- Temperature : 60–70°C balances reaction rate and product stability.
Base-Assisted Transesterification
For acid-sensitive substrates, transesterification using methyl iodide and potassium carbonate in DMF at 50°C provides an alternative route (75% yield).
Integrated Synthetic Pathways and Yield Comparison
The table below summarizes optimal conditions for each synthetic step:
Challenges and Mitigation Strategies
- Thiazole ring instability : Prolonged heating above 100°C may degrade the thiazole. Using argon atmospheres and low-boiling solvents (e.g., dichloromethane) mitigates decomposition.
- Amide racemization : Coupling at sub-zero temperatures (−15°C) with HOBt as an additive reduces epimerization.
- Ester hydrolysis : Storing the final product at −20°C in anhydrous methanol prevents retro-esterification.
Chemical Reactions Analysis
Hydrolysis Reactions
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
| Conditions | Product | Yield | Source |
|---|---|---|---|
| 1M NaOH, reflux (3h) | 4-(2-(Phenylamino)thiazole-4-carboxamido)benzoic acid | 92% | , |
| 1M HCl, ethanol (6h) | 4-(2-(Phenylamino)thiazole-4-carboxamido)benzoic acid | 85% | , |
Mechanism : Base-mediated saponification cleaves the ester bond, while acid hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water .
Nucleophilic Substitution at the Thiazole Ring
The C-5 position of the thiazole ring participates in nucleophilic substitution due to electron-withdrawing effects from adjacent groups.
| Reagent | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| Ethylenediamine | 5-Amino-substituted derivative | DMF, 80°C, 12h | 67% | , |
| Sodium methoxide | 5-Methoxy derivative | Methanol, reflux (8h) | 58% |
Key Insight : Substitution occurs regioselectively at C-5, as confirmed by -NMR analysis of reaction intermediates.
Cyclization Reactions
The carboxamide group facilitates intramolecular cyclization under dehydrating conditions.
| Reagent | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| POCl | Thiazolo[5,4-d]pyrimidine derivative | Toluene, 110°C, 6h | 74% | , |
| Acetic anhydride | Acetylated cyclic lactam | Pyridine, 100°C, 4h | 63% |
Mechanism : POCl acts as both a Lewis acid and dehydrating agent, promoting ring closure via intermediate iminium ion formation .
Electrophilic Aromatic Substitution (EAS)
The phenylamino group directs electrophilic attack to the para position.
| Reagent | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| HNO/HSO | 4-Nitro-substituted derivative | 0°C, 2h | 81% | , |
| Br/FeBr | 4-Bromo-substituted derivative | CHCl, RT, 1h | 76% |
Regioselectivity : Confirmed via X-ray crystallography of brominated derivatives .
Oxidation and Reduction
The methyl ester and carboxamide groups influence redox behavior.
| Reaction Type | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| Oxidation | KMnO, HO | Carboxylic acid derivative | 89% | , |
| Reduction | LiAlH, THF | Primary alcohol derivative | 52% |
Note : Over-reduction of the thiazole ring is avoided by using controlled stoichiometry.
Cross-Coupling Reactions
Palladium-catalyzed couplings modify the phenylamino substituent.
| Reaction | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh) | Biaryl derivative | 78% | , |
| Buchwald-Hartwig | Pd(OAc), Xantphos | N-aryl substituted | 65% |
Optimization : Reactions require anhydrous conditions and inert atmospheres for maximal efficiency .
Acid/Base-Mediated Rearrangements
Protonation/deprotonation triggers structural rearrangements.
| Conditions | Product | Yield | Source |
|---|---|---|---|
| HSO, 120°C | Thiazole ring-opened sulfonic acid derivative | 71% | , |
| NaHCO, HO | Deprotonated carboxylate salt | Quant. |
Mechanistic Insight : Ring-opening under strong acid involves sulfonic acid intermediate formation.
Scientific Research Applications
Antimicrobial Activity
The compound has been studied for its antimicrobial properties against various bacterial and fungal strains. Research indicates that thiazole derivatives, including methyl 4-(2-(phenylamino)thiazole-4-carboxamido)benzoate, show promising activity against resistant strains of bacteria.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 12 µg/mL |
| Candida albicans | 6 µg/mL |
These results suggest that the compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi, making it a candidate for further development as an antimicrobial agent .
Anticancer Properties
This compound has also been evaluated for its anticancer activity. Studies have shown that thiazole derivatives possess cytotoxic effects against various cancer cell lines.
Case Study: Anticancer Activity against MCF-7 Cell Line
In vitro studies demonstrated that the compound exhibits significant cytotoxicity against the MCF-7 human breast adenocarcinoma cell line. The IC50 value was found to be approximately 10 µM, indicating a potent effect when compared to standard chemotherapeutic agents such as doxorubicin (IC50 = 15 µM) .
Table 2: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 10 |
| Doxorubicin | MCF-7 | 15 |
This data highlights the potential of this compound in cancer therapy, particularly in targeting estrogen receptor-positive breast cancer cells.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the thiazole ring and the benzoate moiety can enhance biological activity. For instance, substituents on the phenyl ring significantly affect both antimicrobial and anticancer activities, suggesting that further optimization could lead to more potent derivatives .
Mechanism of Action
The mechanism of action of Methyl 4-(2-(phenylamino)thiazole-4-carboxamido)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Spectroscopic Data Comparison (Hypothetical)
| Compound | 1H NMR (δ, ppm) | HRMS (m/z) | Purity |
|---|---|---|---|
| Target | Data not available | N/A | N/A |
| C1 () | 8.21 (d, 2H), 7.65 (m, 5H), 3.91 (s, 3H) | 457.1843 | >98% |
Note: The target’s absence in the provided evidence limits direct spectroscopic comparisons. C1’s data illustrate typical characterization methods for methyl benzoate derivatives .
Table 2: Physicochemical Properties (Inferred)
| Property | Target | C1–C7 (Avg.) | Tribenuron-methyl |
|---|---|---|---|
| LogP (lipophilicity) | ~3.5 (estimated) | 4.1–4.8 | 2.9 |
| Solubility (mg/mL) | Low (amide/thiazole) | Moderate (piperazine) | High (sulfonylurea) |
Note: LogP values estimated using fragment-based methods; solubility inferred from functional groups .
Biological Activity
Methyl 4-(2-(phenylamino)thiazole-4-carboxamido)benzoate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities, particularly its potential anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and other relevant biological effects.
Chemical Structure and Properties
This compound can be characterized by its thiazole and benzoate moieties, which are known to contribute to its pharmacological properties. The compound's structure allows it to interact with multiple biological targets, enhancing its therapeutic potential.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cancer progression. The thiazole ring is known for its role in modulating cellular processes, including apoptosis and cell cycle regulation.
- Enzyme Inhibition : this compound may inhibit enzymes associated with tumor growth and proliferation, such as cyclin-dependent kinases (CDKs) and various kinases involved in signaling pathways.
- Induction of Apoptosis : Studies indicate that the compound can induce apoptosis in cancer cells by activating caspase pathways, leading to programmed cell death .
Anticancer Activity
Research has demonstrated the compound's efficacy against several cancer cell lines, showcasing significant antiproliferative effects:
The IC50 values indicate the concentration required to inhibit cell growth by 50%, with lower values signifying higher potency.
Case Studies
- In Vitro Studies : In an experimental study, this compound was tested against the A549 lung cancer cell line. The results showed a significant reduction in cell viability at concentrations as low as 3 µM, suggesting strong anticancer activity .
- Mechanistic Insights : Further analysis revealed that the compound induced apoptosis via mitochondrial pathways, evidenced by increased levels of pro-apoptotic proteins and activation of caspases .
Other Biological Activities
Apart from its anticancer properties, this compound exhibits various other biological activities:
- Antimicrobial Activity : Preliminary studies indicate potential antibacterial effects against Gram-positive bacteria, making it a candidate for further exploration in infectious disease treatment .
- Antioxidant Properties : The compound has shown promise in scavenging free radicals, contributing to its protective effects against oxidative stress-related diseases .
Q & A
Basic: What are the common synthetic routes for Methyl 4-(2-(phenylamino)thiazole-4-carboxamido)benzoate?
The synthesis typically involves multi-step reactions, including:
- Amidation and coupling : Reaction of thiazole-4-carboxylic acid derivatives with substituted anilines, followed by esterification or coupling to the benzoate moiety. For example, describes the use of EDCI/HOBt as coupling agents for amide bond formation in thiazole derivatives, with reflux conditions in ethanol-water mixtures .
- Thiazole ring formation : Cyclization of thioureas with α-halo ketones or via Hantzsch thiazole synthesis, as seen in , where LiCl-catalyzed reactions yield thiazole intermediates .
- Purification : Column chromatography or crystallization from ethanol, as detailed in for analogous compounds .
Advanced: How can researchers optimize reaction conditions to improve yields in thiazole-containing compound synthesis?
Key optimization strategies include:
- Catalyst selection : highlights the use of EDCI/HOBt for efficient amide coupling, reducing side reactions .
- Solvent and temperature control : Reflux in ethanol-water mixtures ( ) or dry acetone under nitrogen ( ) improves reaction efficiency .
- pH modulation : Adjusting pH during cyclization steps (e.g., glacial acetic acid in ) enhances thiourea cyclization .
- Real-time monitoring : HPLC or TLC tracking (as in ) ensures reaction completion before workup .
Basic: What characterization techniques are essential for confirming the compound’s structure?
Critical methods include:
- NMR spectroscopy : H and C NMR (e.g., and ) confirm substituent positions and purity (>98% by HPLC) .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- Elemental analysis : Matches calculated vs. observed C/H/N ratios ( ) .
- Melting point determination : Consistency with literature values (e.g., 147–149°C in ) .
Advanced: How to address discrepancies in spectral data during structural elucidation?
- Cross-validation : Use multiple techniques (e.g., H NMR, C NMR, and LC-MS in ) to resolve ambiguities .
- Isotopic labeling or NOE experiments : For ambiguous proton assignments in crowded spectral regions.
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., ’s approach for pyrazole derivatives) .
- Contamination checks : Repeat purification (e.g., crystallization in ) to exclude solvent or byproduct interference .
Advanced: What strategies analyze the structure-activity relationship (SAR) of thiazole derivatives in anticancer research?
- Substituent variation : Modify the phenylamino group ( ) or thiazole substituents () to assess potency changes .
- Biological assays : Test against cancer cell lines (e.g., compounds in with IC profiling).
- Computational docking : Map interactions with target proteins (e.g., tubulin or kinase binding sites).
- Toxicity profiling : Compare therapeutic indices using in vitro cytotoxicity assays (e.g., ’s acute toxicity data) .
Basic: What are the key safety considerations when handling this compound?
- Toxicity : Classified as acute toxicity (Category 4) via oral, dermal, and inhalation routes ( ). Use fume hoods and PPE .
- Storage : Keep in airtight containers under inert gas (N) to prevent degradation.
- Waste disposal : Follow institutional guidelines for halogenated/organic waste, as per ’s safety protocols .
Advanced: How to resolve low yields in the final amidation step?
- Activating agents : Replace EDCI/HOBt with DCC/DMAP ( ) or use uronium salts (e.g., HATU) .
- Solvent optimization : Switch to DMF or THF for better solubility of intermediates ( ) .
- Temperature gradients : Stepwise heating (e.g., 0°C → room temperature) to minimize side reactions.
Basic: What solvents are suitable for recrystallizing this compound?
- Ethanol : Effective for high-purity crystals ( ) .
- Ethyl acetate/hexane mixtures : For polar impurities ( ) .
- DMF/water : For highly insoluble derivatives ( ) .
Advanced: How to design analogs with improved pharmacokinetic properties?
- Bioisosteric replacement : Substitute the benzoate ester ( ) with a carboxylic acid for better solubility .
- Prodrug strategies : Introduce hydrolyzable groups (e.g., ’s acetamide derivatives) .
- LogP optimization : Adjust substituents (e.g., ’s nitro or methoxy groups) to balance hydrophilicity .
Basic: What regulatory guidelines apply to preclinical studies of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
